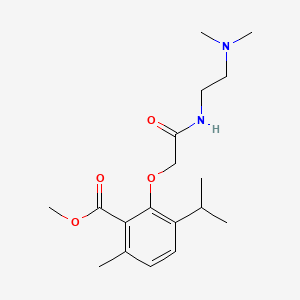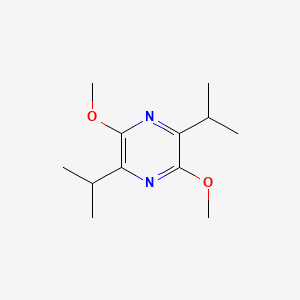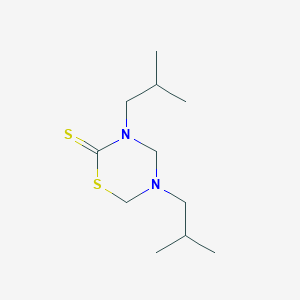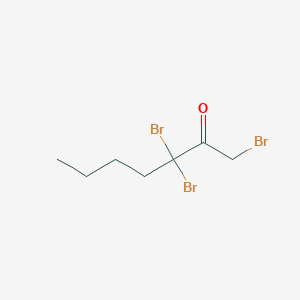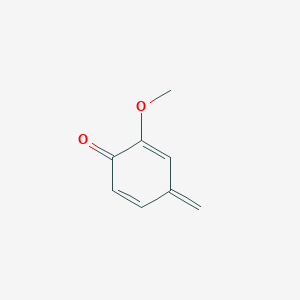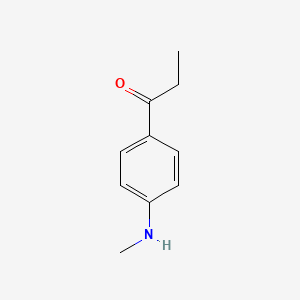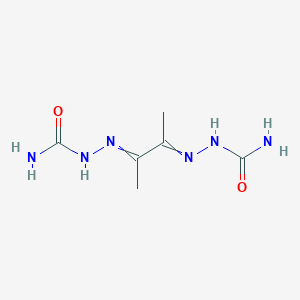
2,2'-(Butane-2,3-diylidene)di(hydrazine-1-carboxamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Butane-2,3-diylidene)di(hydrazine-1-carboxamide) is a chemical compound known for its unique structure and potential applications in various fields. This compound features a butane backbone with two hydrazine-1-carboxamide groups attached at the 2 and 3 positions, forming a diylidene linkage. The presence of hydrazine and carboxamide functionalities makes it a versatile molecule for coordination chemistry and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Butane-2,3-diylidene)di(hydrazine-1-carboxamide) typically involves the reaction of butane-2,3-dione with hydrazinecarboxamide. The reaction is carried out in an ethanol solvent, often in the presence of a base such as triethylamine to facilitate the formation of the diylidene linkage. The reaction conditions generally include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
2,2’-(Butane-2,3-diylidene)di(hydrazine-1-carboxamide) can undergo various chemical reactions, including:
Oxidation: The hydrazine groups can be oxidized to form corresponding azo compounds.
Reduction: The diylidene linkage can be reduced to yield hydrazine derivatives.
Substitution: The hydrazine and carboxamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to substitute the hydrazine or carboxamide groups.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazine or carboxamide derivatives.
科学的研究の応用
2,2’-(Butane-2,3-diylidene)di(hydrazine-1-carboxamide) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Investigated for its potential anti-cancer, anti-viral, and anti-bacterial activities.
Industry: Utilized in the development of new materials with specific electronic or catalytic properties.
作用機序
The mechanism of action of 2,2’-(Butane-2,3-diylidene)di(hydrazine-1-carboxamide) involves its ability to chelate metal ions through the nitrogen atoms of the hydrazine and carboxamide groups. This chelation can inhibit the activity of metalloenzymes or disrupt metal-dependent biological processes. The compound can also interact with nucleophiles and electrophiles, leading to various biochemical effects.
類似化合物との比較
Similar Compounds
2,2’-(Butane-2,3-diylidene)bis(hydrazine-1-carbothioamide): Similar structure but with carbothioamide groups instead of carboxamide.
2,2’-Butane-2,3-diylidenebis(1-phenylhydrazine): Contains phenylhydrazine groups instead of hydrazine-1-carboxamide.
Uniqueness
2,2’-(Butane-2,3-diylidene)di(hydrazine-1-carboxamide) is unique due to its specific combination of hydrazine and carboxamide functionalities, which provide distinct chemical reactivity and potential biological activities. Its ability to form stable metal complexes and participate in various chemical reactions makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
55664-98-7 |
|---|---|
分子式 |
C6H12N6O2 |
分子量 |
200.20 g/mol |
IUPAC名 |
[3-(carbamoylhydrazinylidene)butan-2-ylideneamino]urea |
InChI |
InChI=1S/C6H12N6O2/c1-3(9-11-5(7)13)4(2)10-12-6(8)14/h1-2H3,(H3,7,11,13)(H3,8,12,14) |
InChIキー |
NBHBGHGRRAYZOQ-UHFFFAOYSA-N |
正規SMILES |
CC(=NNC(=O)N)C(=NNC(=O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-methyl-1,3-oxazolidin-2-one](/img/structure/B14644522.png)


![7,8-Dihydro-6H-indeno[4,5-b]thiophene](/img/structure/B14644545.png)
